

Pyrene-PEG5-propargyl molecular weight and formula.

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Compound of Interest

Compound Name: Pyrene-PEG5-propargyl

Cat. No.: B3415388

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Technical Guide: Pyrene-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **Pyrene-PEG5-propargyl**, a bifunctional fluorescent labeling reagent. It is designed for use in advanced life sciences research, particularly in the fields of bioconjugation, drug delivery, and cellular imaging.

Core Molecular Data

Pyrene-PEG5-propargyl is a specialized chemical compound that integrates a fluorescent pyrene moiety with a terminal propargyl group via a hydrophilic pentaethylene glycol (PEG5) spacer. This structure allows for the fluorescent labeling of molecules and their subsequent conjugation to other entities using "click chemistry".^{[1][2]} The key quantitative data for this molecule are summarized below.

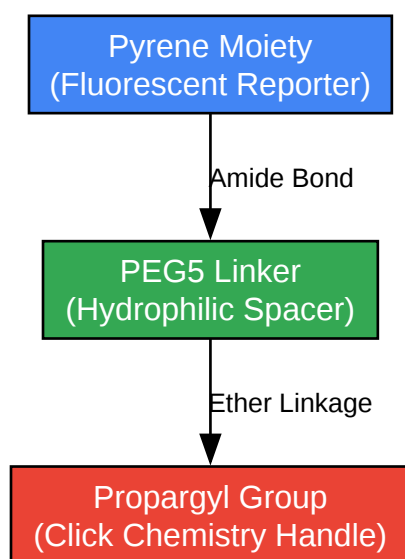
Parameter	Value	Source(s)
Molecular Formula	C30H33NO6	^{[1][2][3][4]}
Molecular Weight	503.6 g/mol	^{[1][3][4][5]}
Exact Mass	503.2308 u	^[2]
CAS Number	1817735-33-3	^{[1][2]}

Elemental Analysis:

- Carbon (C): 71.55%^[2]
- Hydrogen (H): 6.61%^[2]
- Nitrogen (N): 2.78%^[2]
- Oxygen (O): 19.06%^[2]

Molecular Structure and Functionality

The architecture of **Pyrene-PEG5-propargyl** is designed for tripartite functionality: a fluorescent reporter (Pyrene), a solubility-enhancing spacer (PEG5), and a reactive handle for conjugation (propargyl).



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Caption: Logical workflow of **Pyrene-PEG5-propargyl**'s components.

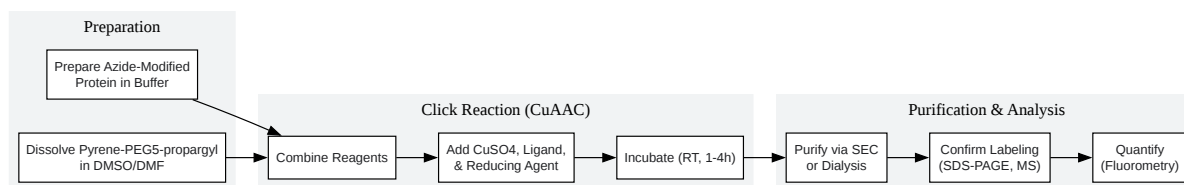
- **Pyrene Moiety:** A polycyclic aromatic hydrocarbon that serves as a fluorescent probe. It exhibits a characteristic fluorescence with excitation maxima around 313, 326, and 343 nm and emission maxima at approximately 377 and 397 nm.^[1]

- **PEG5 Linker:** The pentaethylene glycol spacer is a hydrophilic chain that significantly increases the water solubility of the entire molecule.^{[1][2]} This is crucial for applications in aqueous biological environments, preventing aggregation and improving biocompatibility.
- **Propargyl Group:** This terminal alkyne group is a key functional handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC), commonly known as "click chemistry".^{[1][2]} This allows for the highly efficient and specific covalent attachment of the probe to molecules bearing an azide group, such as proteins, antibodies, or nanoparticles.^[1]

Experimental Protocols and Methodologies

The utilization of **Pyrene-PEG5-propargyl** primarily involves bioconjugation via click chemistry followed by fluorescent detection. Below is a generalized protocol. Note: This is a representative workflow. Specific concentrations, reaction times, and purification methods must be optimized for each unique application.

Workflow: Labeling an Azide-Modified Protein



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Caption: Experimental workflow for protein labeling.

Detailed Methodology:

- **Reagent Preparation:**

- Prepare a stock solution of **Pyrene-PEG5-propargyl** (e.g., 10 mM) in an organic solvent such as DMSO or DMF.[\[1\]](#)
- Prepare a solution of the azide-modified biomolecule in a suitable, amine-free buffer (e.g., phosphate buffer, pH 7.4).
- Click Chemistry Reaction (Example: CuAAC):
 - In a microcentrifuge tube, combine the azide-modified protein with a molar excess of the **Pyrene-PEG5-propargyl** stock solution.
 - Add the catalyst system. This typically includes a copper(II) sulfate (CuSO₄) source, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
 - Incubate the reaction mixture at room temperature with gentle shaking for 1-4 hours.
- Purification:
 - Remove unreacted labeling reagent and catalyst components. For proteins, this is commonly achieved using size-exclusion chromatography (SEC), dialysis, or spin filtration.
- Analysis and Quantification:
 - Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight or in-gel fluorescence), and mass spectrometry (MS).
 - Determine the degree of labeling by measuring the fluorescence of the conjugate at its emission maximum (~377 nm) and comparing it to a standard curve of the free pyrene reagent.

Applications in Research and Development

The unique properties of **Pyrene-PEG5-propargyl** make it a versatile tool for:

- PROTAC Development: It can be used as a fluorescent, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#)

- Drug Delivery: Labeling drug carriers like liposomes or nanoparticles to track their biodistribution and cellular uptake.
- Protein and Antibody Conjugation: Creating fluorescently labeled antibodies for immunoassays or imaging, and labeling proteins to study their localization and dynamics.^[1]
- Probe Development: Serving as a building block for more complex biological probes and sensors.

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